molecular formula C16H31NSSn B1421363 2-Methyl-5-(tributylstannyl)thiazole CAS No. 223418-75-5

2-Methyl-5-(tributylstannyl)thiazole

Cat. No. B1421363
M. Wt: 388.2 g/mol
InChI Key: QBVDGHNBPOLJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09108970B2

Procedure details

To a cold (−78° C.) solution of 2-methylthiazole (2.80 g, 28.2 mmol) in anhydrous THF (100 mL) was added butyllithium (19.41 mL, 31.1 mmol) dropwise. After stirring for 60 min at −78° C., a solution of tributylchlorostannane (9.14 mL, 33.9 mmol) in anhydrous THF was added to the reaction mixture. The reaction mixture was stirred for 30 min at −78° C. and then allowed to warm to RT over a 2 to 3 h period. Saturated aq NaHCO3 was added and the aqueous phase was extracted with ether (3×200 mL). The combined organic phase was dried over anhydrous Na2SO4, filtered, and evaporated in vacuo. The crude product was purified on a silica gel column eluting with 10-50% EtOAc in Hexane over a 60 min period. The fractions were collected and solvent was removed in vacuo to give the title compound as a yellow oil (72%). 1H NMR (500 MHz, DMSO-d6) δ ppm 0.71-0.92 (m, 9 H), 0.96-1.18 (m, 6 H), 1.23-1.38 (m, 6 H), 1.40-1.64 (m, 6 H), 2.69 (s, 3 H), 7.56 (d, J=12.69 Hz, 1 H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
19.41 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([Li])CCC.[CH2:12]([Sn:16]([CH2:22][CH2:23][CH2:24][CH3:25])([CH2:18][CH2:19][CH2:20][CH3:21])Cl)[CH2:13][CH2:14][CH3:15].C([O-])(O)=O.[Na+]>C1COCC1>[CH3:1][C:2]1[S:3][C:4]([Sn:16]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:12][CH2:13][CH2:14][CH3:15])=[CH:5][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
CC=1SC=CN1
Name
Quantity
19.41 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.14 mL
Type
reactant
Smiles
C(CCC)[Sn](Cl)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 60 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min at −78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT over a 2 to 3 h period
Duration
2.5 (± 0.5) h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column
WASH
Type
WASH
Details
eluting with 10-50% EtOAc in Hexane over a 60 min period
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The fractions were collected
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC=1SC(=CN1)[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.